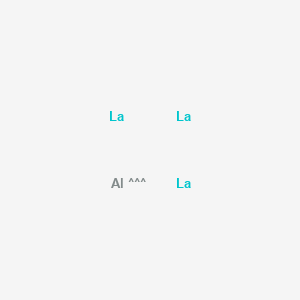

Gadolinium--platinum (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gadolinium–platinum (1/1) is a compound consisting of gadolinium and platinum in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Gadolinium is a rare-earth element known for its magnetic properties, while platinum is a noble metal renowned for its catalytic abilities and resistance to corrosion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gadolinium–platinum (1/1) can be synthesized through various methods, including co-sputter deposition and electrodeposition. Co-sputter deposition involves the simultaneous sputtering of gadolinium and platinum targets onto a substrate, forming a thin film of the compound . Electrodeposition, on the other hand, involves the reduction of gadolinium and platinum ions from an electrolyte solution onto a conductive substrate .

Industrial Production Methods: In industrial settings, the preparation of gadolinium–platinum (1/1) often involves high-temperature processes and the use of specialized equipment to ensure the precise control of stoichiometry and purity. Techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) are commonly employed to produce high-quality gadolinium–platinum films and coatings.

Analyse Chemischer Reaktionen

Types of Reactions: Gadolinium–platinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, gadolinium in the compound can react with oxygen to form gadolinium oxide, while platinum can participate in redox reactions due to its variable oxidation states .

Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–platinum (1/1) include oxygen, hydrogen, and halogens. These reactions typically occur under controlled conditions, such as elevated temperatures and specific pH levels, to ensure the desired products are formed .

Major Products Formed: The major products formed from reactions involving gadolinium–platinum (1/1) include gadolinium oxide, platinum halides, and various organometallic complexes.

Wissenschaftliche Forschungsanwendungen

Gadolinium–platinum (1/1) has a wide range of scientific research applications:

Chemistry: In chemistry, gadolinium–platinum (1/1) is used as a catalyst in various reactions, including hydrogenation and oxidation processes. Its unique combination of magnetic and catalytic properties makes it an attractive material for developing advanced catalytic systems .

Biology: In biological research, gadolinium–platinum (1/1) is studied for its potential use in imaging and diagnostic applications. Gadolinium’s magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents, while platinum’s biocompatibility and anticancer properties are of interest for therapeutic applications .

Medicine: In medicine, gadolinium–platinum (1/1) is explored for its potential as an anticancer agent. Studies have shown that gadolinium–platinum complexes can exhibit cytotoxicity against cancer cells, making them promising candidates for cancer treatment .

Industry: In industrial applications, gadolinium–platinum (1/1) is used in the development of advanced materials and coatings. Its resistance to corrosion and high-temperature stability make it suitable for use in harsh environments, such as in aerospace and automotive industries .

Wirkmechanismus

The mechanism of action of gadolinium–platinum (1/1) involves its interaction with cellular components and molecular pathways. Gadolinium’s magnetic properties allow it to enhance imaging contrast in MRI, while platinum’s ability to form coordination complexes with biomolecules enables it to interfere with cellular processes, such as DNA replication and repair . This dual functionality makes gadolinium–platinum (1/1) a versatile compound for both diagnostic and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Gadolinium–europium (1/1): Similar to gadolinium–platinum, this compound combines gadolinium’s magnetic properties with europium’s luminescent properties, making it useful in imaging applications.

Platinum–iridium (1/1): This compound is known for its catalytic properties and is used in various industrial applications, including fuel cells and catalytic converters.

Uniqueness: Gadolinium–platinum (1/1) stands out due to its unique combination of magnetic and catalytic properties. Unlike other similar compounds, it offers both diagnostic and therapeutic potential, making it a valuable material for a wide range of applications .

Eigenschaften

CAS-Nummer |

12160-93-9 |

|---|---|

Molekularformel |

GdPt |

Molekulargewicht |

352.3 g/mol |

IUPAC-Name |

gadolinium;platinum |

InChI |

InChI=1S/Gd.Pt |

InChI-Schlüssel |

QHSZLMGBMCOLEU-UHFFFAOYSA-N |

Kanonische SMILES |

[Gd].[Pt] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)

![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)